Cas no 1249556-86-2 (3-(1-benzothiophen-2-yl)-3-oxopropanenitrile)

3-(1-Benzothiophen-2-yl)-3-oxopropanenitrile is a versatile organic compound featuring a benzothiophene core linked to an oxopropanenitrile moiety. This structure imparts reactivity suitable for applications in pharmaceutical intermediates, agrochemical synthesis, and materials science. The presence of both the benzothiophene and nitrile groups enhances its utility as a building block for heterocyclic chemistry, enabling further functionalization via condensation, cyclization, or nucleophilic addition reactions. Its well-defined molecular framework ensures consistent performance in synthetic pathways, while its stability under standard conditions facilitates handling and storage. Researchers value this compound for its role in developing biologically active molecules and advanced materials.
3-(1-benzothiophen-2-yl)-3-oxopropanenitrile structure
1249556-86-2 structure
Product name:3-(1-benzothiophen-2-yl)-3-oxopropanenitrile
CAS No:1249556-86-2
MF:C11H7NOS
Molecular Weight:201
MDL:MFCD14660419
CID:4581255

3-(1-benzothiophen-2-yl)-3-oxopropanenitrile 化学的及び物理的性質

名前と識別子

    • 3-(1-Benzothiophen-2-yl)-3-oxopropanenitrile
    • Benzo[b]thiophene-2-propanenitrile, β-oxo-
    • 3-(Benzo[b]thiophen-2-yl)-3-oxopropanenitrile
    • 3-(1-benzothiophen-2-yl)-3-oxopropanenitrile
    • MDL: MFCD14660419
    • インチ: InChI=1S/C11H7NOS/c12-6-5-9(13)11-7-8-3-1-2-4-10(8)14-11/h1-4,7H,5H2
    • SMILES: C1=CC=C2C(=C1)C=C(S2)C(=O)CC#N

3-(1-benzothiophen-2-yl)-3-oxopropanenitrile Security Information

3-(1-benzothiophen-2-yl)-3-oxopropanenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1193275-5g
3-(2-Benzothienyl)-3-oxopropanenitrile
1249556-86-2 95%
5g
$1265 2025-02-20
Enamine
EN300-188661-0.05g
3-(1-benzothiophen-2-yl)-3-oxopropanenitrile
1249556-86-2 95.0%
0.05g
$94.0 2025-02-20
TRC
B410788-50mg
3-(1-Benzothiophen-2-yl)-3-oxopropanenitrile
1249556-86-2
50mg
$ 135.00 2022-06-07
Enamine
EN300-188661-1.0g
3-(1-benzothiophen-2-yl)-3-oxopropanenitrile
1249556-86-2 95.0%
1.0g
$499.0 2025-02-20
Enamine
EN300-188661-0.1g
3-(1-benzothiophen-2-yl)-3-oxopropanenitrile
1249556-86-2 95.0%
0.1g
$140.0 2025-02-20
Enamine
EN300-188661-0.5g
3-(1-benzothiophen-2-yl)-3-oxopropanenitrile
1249556-86-2 95.0%
0.5g
$374.0 2025-02-20
Aaron
AR01BGLE-250mg
3-(1-benzothiophen-2-yl)-3-oxopropanenitrile
1249556-86-2 95%
250mg
$300.00 2025-02-09
Aaron
AR01BGLE-500mg
3-(1-benzothiophen-2-yl)-3-oxopropanenitrile
1249556-86-2 95%
500mg
$540.00 2025-02-09
1PlusChem
1P01BGD2-10g
3-(1-benzothiophen-2-yl)-3-oxopropanenitrile
1249556-86-2 95%
10g
$2715.00 2024-07-10
A2B Chem LLC
AW13238-50mg
3-(1-benzothiophen-2-yl)-3-oxopropanenitrile
1249556-86-2 95%
50mg
$134.00 2024-04-20

3-(1-benzothiophen-2-yl)-3-oxopropanenitrile 関連文献

3-(1-benzothiophen-2-yl)-3-oxopropanenitrileに関する追加情報

3-(1-BenzoThiophen-2-yl)-3-Oxopropanenitrile: A Comprehensive Overview

The compound 3-(1-benzothiophen-2-yl)-3-oxopropanenitrile, identified by the CAS number 1249556-86-2, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of nitriles and features a benzothiophene moiety, which is known for its unique electronic properties and structural versatility. The presence of the benzothiophene ring, combined with the nitrile group, makes this compound a subject of interest in both academic and industrial research.

Recent studies have highlighted the importance of benzothiophene derivatives in drug discovery, particularly in the development of anticancer agents. The thiophene ring, a heterocyclic structure, is known to exhibit significant biological activity due to its ability to interact with various protein targets. In the case of 3-(1-benzothiophen-2-yl)-3-oxopropanenitrile, the nitrile group further enhances its reactivity and functional diversity. This makes it a valuable intermediate in organic synthesis, enabling the creation of more complex molecules with tailored properties.

The synthesis of 3-(1-benzothiophen-2-yl)-3-oxopropanenitrile typically involves multi-step reactions, often starting from benzothiophene derivatives. Researchers have explored various methodologies, including nucleophilic substitution and condensation reactions, to optimize the synthesis process. These methods not only improve yield but also ensure the scalability of production, which is crucial for industrial applications.

In terms of chemical properties, 3-(1-benzothiophen-2-yl)-3-oxopropanenitrile exhibits a high degree of stability under standard conditions. Its electronic structure, influenced by the conjugation between the benzothiophene ring and the nitrile group, contributes to its reactivity in various chemical transformations. This compound has been utilized as a precursor in the synthesis of bioactive molecules, where its ability to undergo nucleophilic addition and other reactions plays a pivotal role.

The application of benzothiophene-containing compounds in materials science is another area that has garnered significant attention. The unique electronic properties of these molecules make them promising candidates for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Recent advancements in this field have demonstrated that incorporating benzothiophene moieties can enhance the charge transport properties of organic semiconductors, paving the way for more efficient electronic devices.

Beyond its chemical applications, 3-(1-benzothiophen-2-yl)-3-oxopropanenitrile has shown potential in biological systems. Preclinical studies have indicated that this compound may possess anti-inflammatory and antioxidant properties, making it a candidate for further exploration in therapeutic development. Its ability to modulate cellular signaling pathways suggests that it could be developed into a drug targeting chronic inflammatory diseases or oxidative stress-related conditions.

In conclusion, CAS No. 1249556-86-2, or 3-(1-benzothiophen-2-yl)-3-oxopropanenitrile, stands out as a versatile compound with diverse applications across multiple disciplines. From organic synthesis to materials science and pharmacology, this molecule continues to be a focal point for researchers seeking innovative solutions. As advancements in synthetic chemistry and materials science progress, the potential uses of this compound are expected to expand further, solidifying its importance in both academic and industrial settings.

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